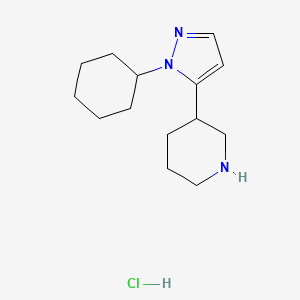

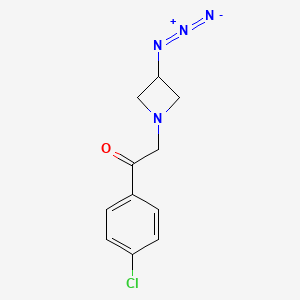

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride

Overview

Description

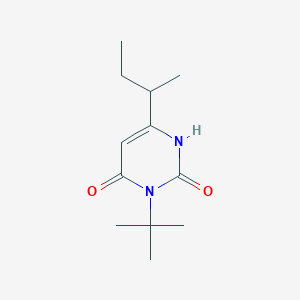

“3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2034154-78-2. It has a molecular weight of 269.82 . This compound is a salt, with chloride (Cl) as the counterion .

Molecular Structure Analysis

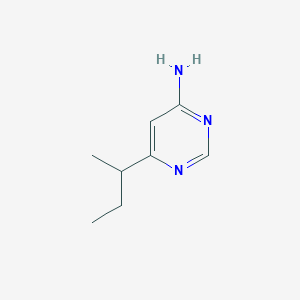

The InChI code for this compound is 1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H . This indicates that the compound contains a cyclohexyl group attached to a pyrazol ring, which is further connected to a piperidine ring. The hydrochloride indicates the presence of a chloride ion, forming a salt with the piperidine nitrogen .

Scientific Research Applications

Anticholinesterase Effects

Pyrazoline derivatives, which include structures similar to 3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride, have been studied for their anticholinesterase effects. These compounds have potential applications in treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study by Altıntop (2020), piperidine derivatives were found to be effective cholinesterase inhibitors, particularly in treating conditions like Alzheimer's disease (Altıntop, 2020).

Modulation of Adenosine Receptors

The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine nucleus, related to the structure of this compound, has been investigated as an antagonist for adenosine receptors. Baraldi et al. (2012) explored the modification of this structure to enhance water solubility and efficacy as adenosine receptor antagonists, which can be beneficial in treating cardiovascular and neurological disorders (Baraldi et al., 2012).

Cannabinoid Receptor Antagonists

Pyrazole derivatives, including structures similar to this compound, have been studied as cannabinoid receptor antagonists. Lan et al. (1999) investigated a series of pyrazole derivatives as potential therapeutic agents to antagonize the effects of cannabinoids. These compounds could have implications in treating conditions influenced by cannabinoid receptor activity (Lan et al., 1999).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) on compounds structurally related to this compound has shown the potential for allosteric modulation of the cannabinoid CB1 receptor. This modulation can influence receptor affinity and efficacy, which is important for developing new therapeutic agents for neurological disorders (Price et al., 2005).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of compounds similar to this compound have been a focus of medicinal chemistry. Studies like those conducted by Fussell et al. (2012) and Shevchuk et al. (2012) provide insights into the synthetic pathways and structural analysis of such compounds, which are crucial for drug development (Fussell et al., 2012); (Shevchuk et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are often targeted for the treatment of diabetes .

Biochemical Pathways

If it acts as a dipeptidylpeptidase 4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be orally active , suggesting good absorption and bioavailability. The distribution, metabolism, and excretion of this compound would need to be studied further for a comprehensive understanding.

Result of Action

If it acts similarly to related compounds , it could potentially lead to increased insulin secretion and improved glucose homeostasis .

Biochemical Analysis

Biochemical Properties

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name |

3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBSKQSHWCDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)

![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)

![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)